2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide
Description
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a structurally complex small molecule characterized by a thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- A 3,5-difluorophenyl substituent at position 3 of the pyrimidine ring.
- A sulfanyl (-S-) linker at position 2, bridging the pyrimidinone core to an acetamide group.
- An N-(3-phenylpropyl) substitution on the acetamide nitrogen.
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S2/c24-16-11-17(25)13-18(12-16)28-22(30)21-19(8-10-31-21)27-23(28)32-14-20(29)26-9-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,10-13H,4,7,9,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSIBRCBWNTGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of thieno[3,2-d]pyrimidinone derivatives with variations in substituents influencing biological activity, solubility, and pharmacokinetics. Below is a detailed comparison with three analogs (Table 1):
Table 1: Structural and Molecular Comparison of Thieno[3,2-d]pyrimidinone Derivatives
*Molecular weight calculated based on inferred structure.
Impact of Fluorophenyl Substitution
- 3,5-Difluorophenyl vs. 2-Fluorophenyl :
The 3,5-difluorophenyl group (target compound and ) enhances metabolic stability and electron-withdrawing effects compared to 2-fluorophenyl analogs (). Difluoro substitution improves binding affinity in kinase inhibitors by optimizing hydrophobic interactions and reducing oxidative metabolism . - Positional Isomerism: The 2-fluorophenyl analogs () may exhibit altered steric interactions in target binding pockets due to fluorine’s proximity to the pyrimidinone core.
Role of Acetamide Substituents
- N-Aryl vs. N-Alkyl/Aryl : The N-(2,5-dimethoxyphenyl) group () introduces hydrogen-bonding capacity via methoxy oxygen atoms, contrasting with the purely hydrophobic N-(isopropylphenyl) groups ().
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The target compound’s 3-phenylpropyl chain likely elevates logP compared to shorter-chain analogs, impacting oral bioavailability and CNS penetration.
- Solubility : Polar substituents (e.g., dimethoxy in ) improve aqueous solubility relative to alkyl/aryl groups.
- Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, as seen in similar compounds .
Research Findings and Structural Optimization
- Thienopyrimidinone Core: This scaffold is widely exploited in kinase inhibitor design due to its planar structure and ability to occupy ATP-binding pockets .
- Lumping Strategy : Structural similarities among these compounds (e.g., shared core, variable substituents) support a "lumping" approach for modeling their environmental or metabolic behaviors, as described in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
